molecular formula C12H10FNO3 B14904114 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid

2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid

Cat. No.: B14904114
M. Wt: 235.21 g/mol
InChI Key: XIGPCUFFQWQPBX-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid is a fluorinated organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of enzyme-catalyzed reactions for the selective introduction of fluorine atoms has gained attention due to its environmental benefits and high selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline-6-carboxylic acid
  • 8-Methoxyquinoline-6-carboxylic acid
  • 2-Fluoromethylquinoline

Uniqueness

The presence of both the fluoromethyl and methoxy groups in 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid distinguishes it from other quinoline derivatives. The fluorine atom enhances the compound’s stability and bioavailability, while the methoxy group can influence its electronic properties and reactivity .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

2-(fluoromethyl)-8-methoxyquinoline-6-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-17-10-5-8(12(15)16)4-7-2-3-9(6-13)14-11(7)10/h2-5H,6H2,1H3,(H,15,16)

InChI Key

XIGPCUFFQWQPBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)O)C=CC(=N2)CF

Origin of Product

United States

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